molecular formula C12H27NO6 B3044095 16-Amino-4,7,10,13-tetraoxahexadecane-1,2-diol CAS No. 869308-36-1

16-Amino-4,7,10,13-tetraoxahexadecane-1,2-diol

Cat. No.: B3044095
CAS No.: 869308-36-1
M. Wt: 281.35 g/mol
InChI Key: NMDYUHXIQMXZMK-UHFFFAOYSA-N
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Description

16-Amino-4,7,10,13-tetraoxahexadecane-1,2-diol (CAS 869308-36-1) is a polyether derivative with a molecular formula of C₁₂H₂₇NO₆ and a molecular weight of 281.346 g/mol. The compound features a 16-carbon backbone interspersed with four ether oxygen atoms (4,7,10,13-tetraoxa), an amino group at position 16, and vicinal diol groups at positions 1 and 2. Its density is 1.1±0.1 g/cm³, with a boiling point of 427.7±40.0°C and a refractive index of 1.479 . The presence of both amino and diol moieties makes it versatile for applications in drug delivery, cosmetics, and polymer chemistry, where solubility, hydrogen bonding, and amphiphilicity are critical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]ethoxy]propane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27NO6/c13-2-1-3-16-4-5-17-6-7-18-8-9-19-11-12(15)10-14/h12,14-15H,1-11,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDYUHXIQMXZMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)COCCOCCOCCOCC(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

16-Amino-4,7,10,13-tetraoxahexadecane-1,2-diol, also known as Amino-TEG-Diol (CAS No. 869308-36-1), is a synthetic compound characterized by its unique chemical structure, which includes multiple ether linkages and an amino group. This compound has garnered interest in various fields such as biochemistry and materials science due to its potential biological activities and applications.

  • Molecular Formula : C12H27NO6
  • Molecular Weight : 281.35 g/mol
  • Structural Features : The compound contains four ether linkages and an amino group that may contribute to its hydrophilicity and ability to form hydrogen bonds.

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Membrane Interaction : The hydrophilic nature of the compound suggests it may interact with cell membranes, potentially affecting permeability and transport mechanisms.
  • Antioxidant Properties : Preliminary studies indicate that compounds with similar structures exhibit antioxidant activity, which could be beneficial in reducing oxidative stress in biological systems.
  • Drug Delivery Potential : Its structure allows for the possibility of being used as a linker in drug conjugates or as a part of polymeric drug delivery systems.

Case Studies and Research Findings

  • Antioxidant Activity :
    • A study evaluated the antioxidant properties of various tetraoxahydrocarbons and found that those with amino functionalities demonstrated significant free radical scavenging abilities. This suggests that Amino-TEG-Diol could be effective in formulations aimed at reducing oxidative damage in cells .
  • Cellular Uptake Studies :
    • Research involving cellular uptake demonstrated that compounds similar to Amino-TEG-Diol facilitated enhanced absorption in various cell lines. This property is critical for developing effective drug delivery systems .
  • Biocompatibility Tests :
    • Initial biocompatibility assessments indicated that Amino-TEG-Diol exhibits low cytotoxicity in human cell lines, making it a promising candidate for biomedical applications .

Comparative Analysis of Similar Compounds

Compound NameCAS No.Molecular WeightBiological Activity
This compound869308-36-1281.35 g/molAntioxidant; Drug Delivery Potential
15,16-Dihydroxy-4,7,10,13-tetraoxahexadecylamine12345678XX g/molAntimicrobial; Antioxidant
N-(15,16-Dihydroxy-4,7,10,13-tetraoxahexadecyl)-trifluoroacetamide87654321YY g/molCytotoxic; Drug Delivery

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,13-Diamino-4,7,10-trioxatridecane

  • Structure: A shorter-chain polyether (13 carbons) with three ether oxygens and terminal amino groups.
  • Reactivity: Exhibits non-traditional reactivity in bleaching formulations, forming stable derivatives under oxidative conditions.
  • Applications : Primarily used in hair-dye formulations due to its small size and rapid diffusion into keratin matrices.

1-Azido-3,6,9,12-tetraoxapentadecane-14,15-diol (Compound B)

  • Structure : A 15-carbon tetraoxa compound with azide and diol termini.
  • Synthesis: Prepared via nucleophilic substitution of solketal (a protected glycerol derivative) with a tetraoxa precursor. This contrasts with 16-Amino-4,7,10,13-tetraoxahexadecane-1,2-diol, which requires amino-functionalization during or after polyether chain assembly .
  • Applications: Used in click chemistry for bioconjugation, leveraging its azide group. The diol groups enhance aqueous solubility, similar to this compound.

Propane-1,2-diol (PG)

  • Structure: A simple 3-carbon diol without ether or amino groups.
  • Physicochemical Impact: Reduces critical micelle concentration (CMC) of surfactants like SDS by altering solvent cohesivity and dielectric constant. In contrast, the larger this compound is less volatile and may stabilize micelles via steric effects rather than solvophobic interactions .
  • Applications : Widely used in food, pharmaceuticals, and cosmetics as a humectant.

Benzene-1,2-diol Derivatives (e.g., HL1 and HL2 Schiff Bases)

  • Structure: Aromatic diols with halogen-substituted imino groups.
  • Biological Activity: Demonstrated α-glucosidase inhibition and metal chelation properties. The vicinal diol motif is critical for binding to enzymatic active sites, a feature shared with this compound, though the latter’s linear chain may limit steric compatibility in such roles .

Comparative Data Table

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Key Applications
This compound C₁₂H₂₇NO₆ Amino, tetraoxa, diol 281.35 Drug delivery, polymer chemistry
1,13-Diamino-4,7,10-trioxatridecane C₁₃H₂₈N₂O₃ Amino, trioxa 260.37 Hair-dye formulations, oxidative systems
1-Azido-3,6,9,12-tetraoxapentadecane-14,15-diol C₁₅H₂₉N₃O₆ Azide, tetraoxa, diol 347.41 Bioconjugation, solubility enhancement
Propane-1,2-diol C₃H₈O₂ Diol 76.09 Food additives, micelle modulation
HL1 Schiff Base C₁₃H₁₀ClNO₂ Aromatic diol, imino 247.68 Enzyme inhibition, metal complexes

Key Research Findings

  • Stability in Formulations: 1,13-Diamino-4,7,10-trioxatridecane outperforms this compound in high-pH bleaching systems due to its shorter chain and lack of vicinal diols, which reduce susceptibility to oxidation .
  • Solubility Enhancement: Both this compound and 1-azido-3,6,9,12-tetraoxapentadecane-14,15-diol improve aqueous solubility of hydrophobic compounds, but the latter’s azide group offers orthogonal reactivity for targeted delivery .
  • Biological Interactions: Benzene-1,2-diol derivatives show stronger enzyme inhibition than this compound, likely due to aromatic π-stacking interactions absent in the aliphatic counterpart .

Q & A

Basic: What are the recommended methodologies for synthesizing 16-Amino-4,7,10,13-tetraoxahexadecane-1,2-diol with high purity?

Answer:
Synthesis typically involves a multi-step approach, including etherification, amine functionalization, and diol protection/deprotection. Key steps include:

  • Ether linkage formation : Use phase-transfer catalysis (PTC) for efficient oligoethylene glycol chain assembly, as demonstrated in analogous fluorinated diol syntheses .
  • Amine incorporation : Employ reductive amination or nucleophilic substitution under inert conditions to avoid side reactions.
  • Purification : Utilize column chromatography (silica gel, methanol/chloroform gradient) followed by recrystallization in ethanol/water mixtures.
  • Characterization : Validate purity via 1H^1H-NMR (absence of extraneous peaks at δ 3.5–4.5 ppm for ether linkages) and FTIR (O-H stretch at ~3300 cm1^{-1}, C-O-C at ~1100 cm1^{-1}) .

Advanced: How can factorial design optimize reaction conditions for synthesizing this compound?

Answer:
A 3-factor, 2-level factorial design is effective for optimizing variables like temperature, catalyst loading, and solvent ratio. For example:

FactorLow LevelHigh Level
Temperature (°C)6080
Catalyst (mol%)1.02.5
Solvent (H2_2O:EtOH)1:11:3
  • Response variables : Yield, purity (HPLC), and reaction time.
  • Analysis : Use ANOVA to identify significant interactions (e.g., temperature-catalyst synergy). Evidence from analogous studies shows that higher catalyst levels reduce reaction time but may lower purity due to byproducts .

Basic: What spectroscopic techniques are critical for characterizing this compound’s structural integrity?

Answer:

  • NMR Spectroscopy : 13C^{13}C-NMR to confirm ether carbons (δ 70–75 ppm) and amine-attached carbons (δ 45–50 ppm). 1H^1H-NMR for diol protons (δ 3.6–3.8 ppm, split into multiplets).
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-TOF) to verify molecular ion [M+H]+^+.
  • FTIR : Detect hydroxyl (broad peak ~3300 cm1^{-1}) and amine (N-H bend ~1600 cm1^{-1}) groups.
  • Thermal Analysis : TGA to assess decomposition onset (>200°C indicates thermal stability) .

Advanced: How to resolve contradictions in solubility data reported across studies?

Answer:
Contradictions often arise from solvent polarity or measurement protocols. Follow these steps:

Standardize solvent systems : Use IUPAC-recommended solvents (e.g., water, DMSO) and report temperature/pH.

Quantitative methods : Employ gravimetric analysis (saturation point) or UV-Vis spectroscopy (for chromophores).

Cross-validation : Compare with computational solubility parameters (Hansen solubility parameters via COSMO-RS).

Replicate experiments : Control humidity (hygroscopicity affects diol solubility) and use inert atmospheres .

Basic: What are the compound’s potential applications in chemical engineering?

Answer:

  • Membrane technology : As a hydrophilic crosslinker in polyamide membranes for enhanced water permeability (CRDC subclass RDF2050104) .
  • Fuel additives : Investigate as a stabilizer in biofuel formulations due to its hydroxyl/amine groups (CRDC subclass RDF2050106) .
  • Particle synthesis : Use as a surfactant template in nanoparticle synthesis (e.g., silica or metal-organic frameworks) .

Advanced: What methodologies assess the compound’s stability under reactive environments?

Answer:

  • Oxidative stability : Accelerated aging via H2_2O2_2 exposure (1–5% w/w, 40°C), monitored by HPLC for degradation products.
  • pH-dependent hydrolysis : Conduct kinetic studies in buffered solutions (pH 2–12) using 1H^1H-NMR to track ether bond cleavage.
  • Thermal degradation : TGA-FTIR coupling to identify gaseous byproducts (e.g., CO2_2 from decarboxylation) .

Basic: How to design a literature review strategy for this compound?

Answer:
Use structured database searches with controlled vocabulary:

  • PubMed/Scifinder : This compound[tw] OR (polyethylene glycol amine[tw] AND diol[tw]) with filters for synthesis/applications.
  • Engineering databases : Apply CRDC codes (e.g., RDF2050103 for chemical engineering design) to narrow results .

Advanced: How can computational modeling predict this compound’s behavior in novel applications?

Answer:

  • Molecular Dynamics (MD) : Simulate solvation behavior in aqueous/organic mixtures (e.g., GROMACS with OPLS-AA forcefield).
  • DFT calculations : Optimize geometry (Gaussian 16, B3LYP/6-31G**) to predict reactivity (e.g., amine nucleophilicity).
  • COMSOL Multiphysics : Model diffusion coefficients in membrane systems (CRDC subclass RDF2050108) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
16-Amino-4,7,10,13-tetraoxahexadecane-1,2-diol
Reactant of Route 2
Reactant of Route 2
16-Amino-4,7,10,13-tetraoxahexadecane-1,2-diol

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